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Compound of Interest

Compound Name:
2-(2-Bromo-4-

fluorophenyl)acetonitrile

Cat. No.: B1268558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the

pharmaceutical intermediate, 2-(2-Bromo-4-fluorophenyl)acetonitrile. This document details

nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS)

data, alongside methodologies for their acquisition.

Core Spectral Data
The following tables summarize the key spectral data for 2-(2-Bromo-4-
fluorophenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.70 dd 8.6, 2.7 1H Ar-H

7.61 dd 8.6, 6.0 1H Ar-H

7.34 dt 8.6, 2.7 1H Ar-H

4.07 s - 2H CH₂CN

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~135-140 C-Br

~160-165 (d) C-F

~115-135 Ar-C

~117 CN

~20-25 CH₂

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~2250 Medium-Strong C≡N stretch Nitrile

~3050-3100 Medium C-H stretch Aromatic

~2900-2950 Weak-Medium C-H stretch Aliphatic (CH₂)

~1580-1600 Medium C=C stretch Aromatic Ring

~1200-1250 Strong C-F stretch Aryl Fluoride

~1000-1100 Medium-Strong C-Br stretch Aryl Bromide

Note: These are predicted absorption ranges based on characteristic frequencies of the

functional groups present.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

213/215
[M]⁺ Molecular ion peak (presence of Br

isotope)

134 [M - Br]⁺

107 [M - Br - HCN]⁺

Note: The molecular formula is C₈H₅BrFN, with a molecular weight of approximately 214.03

g/mol .[2] The presence of bromine will result in a characteristic M/M+2 isotopic pattern in a

roughly 1:1 ratio.

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 2-(2-Bromo-4-fluorophenyl)acetonitrile is

dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

(δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to

singlets for each unique carbon.

A wider spectral width (e.g., 240 ppm) is required.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are

referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation:
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Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using

a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the infrared beam path.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g.,

methanol or acetonitrile) is prepared. The solution is then introduced into the mass

spectrometer via direct infusion or through a chromatographic system like Gas

Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

Ionization:

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.
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Electrospray Ionization (ESI): The sample solution is passed through a charged capillary,

creating a fine spray of charged droplets. The solvent evaporates, leading to the formation

of gas-phase ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 2-(2-Bromo-4-fluorophenyl)acetonitrile.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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